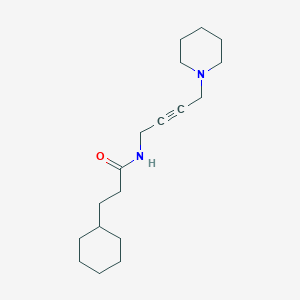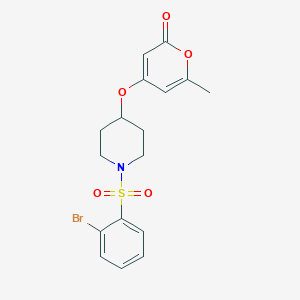
2,2,2-TRifluoro-N-(2-fluoro-6-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2,2-TRifluoro-N-(2-fluoro-6-methylphenyl)acetamide” is a chemical compound with the CAS Number: 1714631-35-2. It has a molecular weight of 221.15 . The IUPAC name for this compound is 2,2,2-trifluoro-N-(2-fluoro-6-methylphenyl)acetamide .
Molecular Structure Analysis
The InChI code for “2,2,2-TRifluoro-N-(2-fluoro-6-methylphenyl)acetamide” is1S/C9H7F4NO/c1-5-3-2-4-6(10)7(5)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) . This code represents the molecular structure of the compound.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide serves as a valuable building block in medicinal chemistry. Researchers have investigated its potential as a scaffold for designing novel drugs. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug optimization .
Cannabinoid Receptor Ligands
This compound has relevance in cannabinoid research. Specifically, it is used as a reagent in the synthesis of arachidonylethanolamide analogs. These analogs exhibit affinity for both CB1 and CB2 cannabinoid receptors, which play crucial roles in various physiological processes .
Fluorinated Organic Synthesis
Fluorinated compounds are essential in synthetic chemistry. Researchers utilize 2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide as a versatile intermediate for introducing fluorine atoms into organic molecules. Its trifluoromethyl group can be further modified to create diverse fluorinated derivatives .
Agrochemicals and Crop Protection
Fluorinated compounds find applications in agrochemicals. Scientists explore the potential of this compound as a precursor for designing novel pesticides or herbicides. The trifluoromethyl group’s electronic effects may enhance bioactivity and selectivity .
Materials Science and Surface Modification
The unique properties of trifluoromethyl groups make them valuable for surface modification. Researchers investigate using 2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide to functionalize surfaces, such as modifying polymers, nanoparticles, or electrodes .
Analytical Chemistry and Chromatography
Fluorinated compounds often serve as reference standards or internal standards in analytical methods. Scientists employ this compound for calibration purposes in gas chromatography (GC) or liquid chromatography (LC) analyses .
Fluorine NMR Spectroscopy
The trifluoromethyl group provides a unique signal in fluorine nuclear magnetic resonance (NMR) spectroscopy. Researchers use this compound as a reference standard to calibrate fluorine NMR instruments and analyze other fluorinated compounds .
Research in Organofluorine Chemistry
Finally, 2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide contributes to the broader field of organofluorine chemistry. Its synthesis, reactivity, and applications continue to be explored by scientists worldwide .
Safety and Hazards
Propiedades
IUPAC Name |
2,2,2-trifluoro-N-(2-fluoro-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO/c1-5-3-2-4-6(10)7(5)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEVXBMFIFGSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2522779.png)

![(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride](/img/no-structure.png)
![3-Methyl-2-propan-2-yl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2522782.png)


![1-(2-Hydroxyethyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2522788.png)

![1-(2,5-Dimethoxyphenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2522793.png)




![6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2522801.png)